molecular formula C14H12N8OS B11484549 1H-1,2,4-Triazole-3-carboxamide, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-

1H-1,2,4-Triazole-3-carboxamide, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B11484549
M. Wt: 340.37 g/mol
InChI Key: KXUXBBQQIKZNON-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate electrophiles.

    Coupling of the Benzothiophene and Triazole Rings: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide analogs: Compounds with slight modifications in the benzothiophene or triazole rings.

    Other Benzothiophene Derivatives: Compounds with different substituents on the benzothiophene ring.

    Other Triazole Derivatives: Compounds with different substituents on the triazole ring.

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide lies in its combined benzothiophene and triazole structure, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C14H12N8OS

Molecular Weight

340.37 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C14H12N8OS/c15-5-9-8-3-1-2-4-10(8)24-13(9)19-12(23)11-18-14(21-20-11)22-6-16-17-7-22/h6-7H,1-4H2,(H,19,23)(H,18,20,21)

InChI Key

KXUXBBQQIKZNON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC(=NN3)N4C=NN=C4)C#N

Origin of Product

United States

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